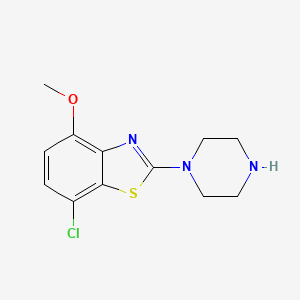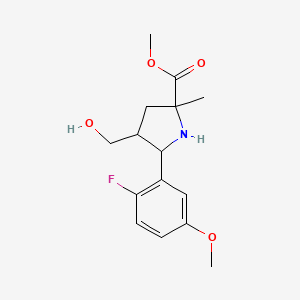
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole
Vue d'ensemble
Description
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ringBenzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism . Additionally, other derivatives have shown good antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may affect the biochemical pathways necessary for the survival and replication of this organism.
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and good antibacterial activity against Bacillus subtilis and Staphylococcus aureus , suggesting that this compound may have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
Analyse Biochimique
Biochemical Properties
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as CDK4/CYCLIN D1 and ARK5 kinases . These interactions are crucial as they can modulate cell cycle progression and cellular signaling pathways. Additionally, this compound has been found to interact with efflux transporters like Mrp4, affecting its intracellular accumulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit microtubule synthesis, thereby affecting cell cycle progression and angiogenesis . This compound also influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism. In macrophages, this compound accumulates significantly, impacting intracellular bacterial activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a multikinase inhibitor, targeting enzymes like CDK4/CYCLIN D1 and ARK5 . These interactions lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and tumor growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 modulates its intracellular concentration, enhancing its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and kinase activity, making it a promising candidate for extended therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and cell proliferation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters like Mrp4 play a significant role in its intracellular accumulation and distribution . The compound’s ability to interact with these transporters affects its localization and therapeutic efficacy. Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s presence in the nucleus allows it to interact with nuclear proteins and modulate gene expression, contributing to its therapeutic effects.
Méthodes De Préparation
The synthesis of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole can be achieved through various synthetic routes One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ringThe methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial production methods often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance biological activity .
Applications De Recherche Scientifique
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole include other benzothiazole derivatives such as:
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole: This compound has a methyl group instead of a methoxy group, which may affect its biological activity and solubility.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have been studied for their antibacterial activity and show structural modifications that can enhance their efficacy.
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: This compound has shown potent anti-tubercular activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTFNQOJMZXXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)
![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline](/img/structure/B1389207.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)
![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)

![N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389214.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)
